3-Fluoro-4-nitrobenzenesulfonic acid
Overview
Description
3-Fluoro-4-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H4FNO5S and a molecular weight of 221.16 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a sulfonic acid group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-nitrobenzenesulfonic acid typically involves the nitration of 3-fluorobenzenesulfonic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonic acid group can undergo oxidation to form sulfonyl chlorides.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like thionyl chloride or phosphorus pentachloride.
Major Products
Substitution: Products with different functional groups replacing the nitro group.
Reduction: 3-Fluoro-4-aminobenzenesulfonic acid.
Oxidation: 3-Fluoro-4-nitrobenzenesulfonyl chloride.
Scientific Research Applications
3-Fluoro-4-nitrobenzenesulfonic acid is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-4-nitrobenzenesulfonic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonic acid group can form strong hydrogen bonds with biological molecules. These interactions can affect enzyme activity and protein function, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrobenzenesulfonic acid: Similar structure but with different positional isomers.
3-Fluoro-4-aminobenzenesulfonic acid: A reduction product of 3-Fluoro-4-nitrobenzenesulfonic acid.
3-Fluoro-4-nitrobenzenesulfonyl chloride: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct chemical reactivity and properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
3-fluoro-4-nitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO5S/c7-5-3-4(14(11,12)13)1-2-6(5)8(9)10/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCAHAXGOGJVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574501 | |
Record name | 3-Fluoro-4-nitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86156-94-7 | |
Record name | 3-Fluoro-4-nitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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